molecular formula C23H28ClN3O6S B587975 rac trans-2-Hydroxy Glyburide CAS No. 586414-93-9

rac trans-2-Hydroxy Glyburide

Cat. No. B587975
M. Wt: 510.002
InChI Key: PASKIAZVROHUGZ-PMACEKPBSA-N
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Description

“rac trans-2-Hydroxy Glyburide” is an active metabolite of the SUR1/Kir6.2 sulfonylurea inhibitor glyburide . It is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . It inhibits glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 .


Synthesis Analysis

The synthesis of “rac trans-2-Hydroxy Glyburide” involves the transformation of glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 .


Molecular Structure Analysis

The molecular formula of “rac trans-2-Hydroxy Glyburide” is C23H28ClN3O6S . The formal name is 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide .


Physical And Chemical Properties Analysis

The molecular weight of “rac trans-2-Hydroxy Glyburide” is 510.00 . It has a density of 1.4±0.1 g/cm3, a boiling point of 744.5±70.0 °C at 760 mmHg, and a flash point of 404.1±35.7 °C . Its solubility in DMSO and methanol is slight .

properties

CAS RN

586414-93-9

Product Name

rac trans-2-Hydroxy Glyburide

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.002

IUPAC Name

5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1

InChI Key

PASKIAZVROHUGZ-PMACEKPBSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O

synonyms

rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 

Origin of Product

United States

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